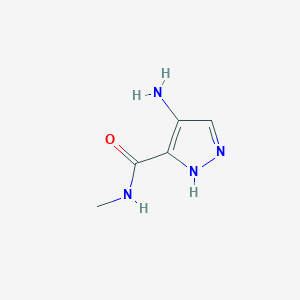

4-Amino-N-methyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

906087-50-1 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-amino-N-methyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)4-3(6)2-8-9-4/h2H,6H2,1H3,(H,7,10)(H,8,9) |

InChI Key |

IKUXWJQLDIZYKD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=NN1)N |

Origin of Product |

United States |

Significance of Pyrazole Core Structures in Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. sigmaaldrich.com Its unique electronic properties and the ability of its derivatives to participate in a wide range of chemical transformations make it a valuable scaffold in various scientific domains. sigmaaldrich.com The presence of both a pyridine-like and a pyrrole-like nitrogen atom imparts pyrazoles with amphoteric character, allowing them to act as both weak bases and weak acids. chim.it This dual reactivity, coupled with the aromatic nature of the ring, underpins their versatility.

Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. targetmol.com In medicinal chemistry, the pyrazole nucleus is considered a "privileged structure" due to its prevalence in a multitude of biologically active compounds. sigmaaldrich.com A vast number of pyrazole-containing compounds have been synthesized and investigated for a wide array of therapeutic applications. targetmol.comsigmaaldrich.com

Overview of the 4 Amino N Methyl 1h Pyrazole 3 Carboxamide Scaffold

4-Amino-N-methyl-1H-pyrazole-3-carboxamide is a specific pyrazole (B372694) derivative that features key functional groups, influencing its chemical behavior and potential applications. The scaffold consists of a pyrazole ring substituted with an amino group at the C4 position and an N-methylcarboxamide group at the C3 position. The presence of the amino and amide functionalities significantly impacts the electron distribution within the pyrazole ring, modulating its reactivity.

The structural arrangement of these functional groups allows for a variety of chemical modifications. The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxamide moiety offers sites for hydrogen bonding and potential coordination with metal centers.

Below is a table summarizing some of the key chemical properties of a closely related analog, which provides insight into the general characteristics of this class of compounds.

| Property | Value |

| Molecular Formula | C8H14N4O |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 98-101 °C |

| Appearance | Solid |

| Solubility | Soluble in Methanol and DMSO. allmpus.com |

Note: The data in this table corresponds to the analog 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and is provided for illustrative purposes. sigmaaldrich.comallmpus.com

Research Relevance in Synthetic Organic Chemistry

Strategies for Pyrazole Ring Formation

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with the most prevalent methods involving the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.

Cyclization Reactions Involving Hydrazine Derivatives and Carbonyl Compounds

The cornerstone of pyrazole synthesis is the reaction between a hydrazine and a 1,3-dicarbonyl compound, a method first pioneered by Knorr. mdpi.combeilstein-journals.org This reaction proceeds by initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. youtube.com

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.orgnih.gov For instance, using a substituted hydrazine like methylhydrazine can directly introduce a substituent on a ring nitrogen atom. beilstein-journals.org The reaction's regioselectivity can sometimes be an issue, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers. mdpi.com

Various carbonyl compounds can serve as the 1,3-dielectrophile, including β-diketones, β-ketoesters, and α,β-unsaturated ketones. mdpi.comnih.gov The reaction with α,β-unsaturated ketones, for example, typically involves a Michael addition followed by cyclization and oxidation to furnish the pyrazole. nih.gov

Table 1: Examples of Precursors for Pyrazole Ring Formation

| Hydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type |

| Hydrazine Hydrate | 1,3-Diketones (e.g., Acetylacetone) | Acid or Base catalysis, Reflux | Substituted Pyrazoles |

| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO, Green Protocol | 1,3,5-Substituted Pyrazoles nih.gov |

| Hydrazine Hydrate | α,β-Unsaturated Ketones (Chalcones) | Acetic Acid, Reflux | Pyrazolines (oxidized to Pyrazoles) nih.govacs.org |

| Methylhydrazine | β-Ketoesters | Ethyl Formate (B1220265) (in situ formation) | Regioselectively substituted Pyrazoles beilstein-journals.org |

Cyclocondensation Approaches

Cyclocondensation is the general term for a reaction that forms a ring and eliminates a small molecule, like water. The Knorr pyrazole synthesis is a prime example of a cyclocondensation reaction. beilstein-journals.orgnih.gov Modern advancements have expanded these approaches to include multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the pyrazole ring in a highly efficient manner. beilstein-journals.orgrsc.org

These MCRs can generate the required 1,3-dielectrophile in situ. For example, 1,3-dicarbonyl compounds can be formed from enolates and carboxylic acid chlorides and then immediately reacted with a hydrazine without isolating the intermediate. beilstein-journals.org Similarly, multicomponent strategies can involve aldehydes, malononitrile, and hydrazine hydrate, often facilitated by a catalyst, to produce highly functionalized pyrazoles. rsc.org These methods are valued for their operational simplicity, atom economy, and the ability to generate molecular diversity quickly. beilstein-journals.orgrsc.org

Introduction of Amine and Methyl Substituents

With the pyrazole core established, subsequent steps focus on installing the required functional groups: the 4-amino group and the N-methyl group.

Amination Strategies

A common and effective strategy for introducing an amino group at the C4 position of a pyrazole ring involves a two-step sequence: nitration followed by reduction. A published synthesis for the closely related 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide utilizes this pathway. researchgate.net

First, the pyrazole ring undergoes electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid. This places a nitro group (-NO₂) onto the 4-position of the ring. Following the successful nitration, the nitro group is reduced to an amino group (-NH₂). This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride or sodium dithionite. researchgate.net A method using ammonium (B1175870) formate in the presence of a metal catalyst has also been reported as a mild and efficient alternative. researchgate.net

N-Methylation Techniques

The introduction of a methyl group onto a nitrogen atom of the pyrazole ring is a critical step. A persistent challenge in this process is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position, leading to mixtures of isomers. acs.org

Traditional methylating agents like methyl halides or dimethyl sulfate (B86663) are commonly used but often result in poor selectivity. acs.org To overcome this, several advanced methods have been developed. One approach involves using sterically bulky α-halomethylsilanes as masked methylating agents. These reagents show significantly improved selectivity for the N1 position. The initial N-alkylation is followed by a protodesilylation step using a fluoride (B91410) source to yield the final N-methyl pyrazole with high regiomeric ratios. acs.orgnih.govresearcher.life

Another environmentally benign option is the use of dimethyl carbonate, which can act as a methylating agent, often at elevated temperatures and sometimes without the need for a catalyst or solvent. researchgate.net For industrial applications, gas-phase N-alkylation using an alcohol over a crystalline aluminosilicate (B74896) catalyst has been developed, which allows for high yield and easy separation of the product. google.com

Table 2: Comparison of N-Methylation Techniques for Pyrazoles

| Reagent | Typical Conditions | Selectivity (N1/N2) | Advantages | Disadvantages |

| Methyl Iodide / Dimethyl Sulfate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Often Poor (e.g., 3:1) acs.org | Readily available, well-known | Poor regioselectivity, toxic reagents |

| α-Halomethylsilanes | Base, followed by Fluoride source (e.g., TBAF) | High to Excellent (92:8 to >99:1) acs.orgresearcher.life | High regioselectivity, good yields | Two-step process, specialized reagent |

| Dimethyl Carbonate | High temperature (110-170°C), optional catalyst | Varies | Environmentally friendly ("green") reagent researchgate.net | High temperatures required |

| Methanol (gas phase) | Crystalline aluminosilicate catalyst, 240-300°C | High | Industrially scalable, high yield google.com | Requires specialized equipment |

Formation of the Carboxamide Moiety

The final key functional group to be installed is the N-methylcarboxamide at the C3 position. This is typically accomplished by first ensuring a carboxylic acid or an ester functional group is present at this position. The pyrazole ring synthesis itself can be designed to include a C3-ester, for instance by using a β-ketoester as the starting 1,3-dicarbonyl compound. ijpsjournal.com

Once the pyrazole-3-carboxylic acid or its ester is in hand, there are two primary routes to the amide:

Via the Acid Chloride : The pyrazole-3-carboxylic acid is first converted to the more reactive acyl chloride. This is commonly done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-3-carbonyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) in the presence of a base (like triethylamine) to neutralize the HCl byproduct, yielding the desired N-methylcarboxamide. google.com

From the Ester : A pyrazole-3-carboxylic acid ester can be converted to the amide. This can sometimes be achieved by direct aminolysis, where the ester is heated with methylamine. Alternatively, and more commonly, the ester is first saponified (hydrolyzed) to the corresponding carboxylic acid using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.comacs.org The resulting acid is then coupled with methylamine using standard peptide coupling reagents or after conversion to the acid chloride as described above.

An improved synthesis of a related compound involved carrying out the methylation and hydrolysis steps in one reactor without isolating the intermediate, simplifying the process for potential industrial production. researchgate.net

Acylation Reactionsresearchgate.netresearchgate.net

Acylation reactions represent a key strategy for modifying aminopyrazoles. This process involves the introduction of an acyl group, typically onto the 4-amino position of the pyrazole ring, to form an amide. The reaction is generally carried out by treating the aminopyrazole with an acylating agent, such as an acyl chloride or anhydride. The choice of solvent, temperature, and the potential use of a base to neutralize acidic byproducts can be optimized to improve reaction efficiency. researchgate.net For instance, the acylation of aminopyrazoles can be performed under various conditions to yield N-acylated products. researchgate.net

Amidation from Carboxylic Acid Precursorsnih.gov

The N-methyl-carboxamide functional group at the 3-position of the pyrazole ring can be synthesized from a pyrazole-3-carboxylic acid precursor. This transformation is achieved through an amidation reaction with methylamine. To facilitate the formation of the amide bond, coupling agents are frequently employed to activate the carboxylic acid. Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov The activated carboxylic acid intermediate then reacts with methylamine to produce the desired N-methyl-carboxamide. This method is a versatile and widely used approach for the synthesis of various pyrazole carboxamides. nih.govniscpr.res.innih.gov

Advanced Synthetic Approaches

Reductions for Functional Group Interconversion (e.g., nitro to amino, carboxamide to amine)researchgate.netresearchgate.netnih.govnih.govresearchgate.net

The synthesis of this compound often relies on the reduction of a 4-nitro-pyrazole precursor. researchgate.netresearchgate.netnih.govresearchgate.net This conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aminopyrazoles. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method. researchgate.netnih.gov An improved synthesis of a similar compound, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, utilized catalytic reduction with ammonium formate and a metal catalyst. researchgate.net Other methods, such as using tin(II) chloride or iron in acidic media, have also been reported for the reduction of nitropyrazoles. researchgate.net

While not directly leading to the title compound, the reduction of a carboxamide to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) is a relevant transformation for creating structural analogues.

Selective Functionalization of the Pyrazole Ring (e.g., Bromination)nih.govresearchgate.net

Selective functionalization of the pyrazole ring is a key strategy for introducing further chemical diversity. Electrophilic bromination, for example, allows for the introduction of a bromine atom at a specific position on the pyrazole ring. nih.govresearchgate.net This bromine atom can then serve as a handle for subsequent cross-coupling reactions to introduce various substituents. The regioselectivity of bromination is influenced by the existing substituents on the pyrazole ring. nih.govreddit.com For instance, the 4-position of the pyrazole ring can be selectively brominated, followed by a Suzuki coupling to introduce an aryl group. nih.gov

Green Chemistry Principles in Synthesis Optimizationthieme-connect.com

The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic routes. nih.govresearchgate.netthieme-connect.com This involves using safer solvents, reducing waste, and improving energy efficiency. nih.govresearchgate.net In pyrazole synthesis, this can include the use of water as a solvent, microwave or ultrasound assistance, and the use of recyclable catalysts. researchgate.netnih.gov For instance, one-pot multicomponent reactions in water are a valuable green chemistry approach. researchgate.netacs.org These methods often lead to high yields, reduced reaction times, and simplified work-up procedures. researchgate.netacs.org The goal is to create synthetic pathways that are not only efficient but also economically and environmentally sustainable. nih.govresearchgate.net

Considerations for Industrial Scale Productionresearchgate.netnih.gov

The scalability of each reaction step must be assessed to ensure that it can be performed safely and efficiently on a large scale. An improved, simpler, and milder synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide was developed to be more suitable for industrial production, achieving a higher total yield. researchgate.net Safety protocols are critical to manage potential hazards associated with large-scale chemical manufacturing. Furthermore, minimizing the environmental footprint through waste reduction and the use of greener processes is an increasingly important aspect of industrial chemical production. researchgate.netnih.gov

| Compound Name |

| This compound |

| 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide |

| N,N'-Dicyclohexylcarbodiimide |

| 4-(Dimethylamino)pyridine |

| Palladium on carbon |

| Lithium aluminum hydride |

| Tin(II) chloride |

| Iron |

| Ammonium formate |

| N-Bromosuccinimide |

| Acyl chloride |

| Anhydride |

| Methylamine |

This table provides a list of chemical compounds mentioned throughout the article for easy reference.

| Reagent/Catalyst | Reaction Type |

| Acyl chloride / Anhydride | Acylation |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Amidation |

| 4-(Dimethylamino)pyridine (DMAP) | Amidation |

| Palladium on carbon (Pd/C) | Reduction (Nitro to Amino) |

| Ammonium formate | Reduction (Nitro to Amino) |

| Tin(II) chloride | Reduction (Nitro to Amino) |

| Iron | Reduction (Nitro to Amino) |

| Lithium aluminum hydride (LiAlH4) | Reduction (Carboxamide to Amine) |

| N-Bromosuccinimide (NBS) | Bromination |

This interactive table summarizes the key reagents and catalysts discussed in the article and their corresponding reaction types.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Publicly available, peer-reviewed experimental ¹H and ¹³C NMR data for this compound is not currently documented in scientific literature. Theoretical spectral predictions can be made based on the proposed structure, which would be essential for confirming the identity of synthesized batches of the compound.

For a definitive analysis, a ¹H NMR spectrum would be expected to show distinct signals for the pyrazole ring proton, the amino (-NH₂) protons, the amide N-H proton, and the two methyl groups (-CH₃). The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the proton environment. Similarly, a ¹³C NMR spectrum would identify the unique carbon atoms in the pyrazole ring, the carbonyl group of the amide, and the methyl carbons.

Infrared (IR) Spectroscopy

Detailed experimental Infrared (IR) spectroscopy data for this compound has not been published in accessible scientific literature. An experimental IR spectrum would be crucial for identifying its key functional groups. Expected characteristic absorption bands would include:

N-H stretching vibrations for the primary amino group (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amide group (typically one band in the 3300-3500 cm⁻¹ region).

C=O stretching vibration for the amide carbonyl group, which is anticipated to appear strongly in the 1630-1680 cm⁻¹ range.

N-H bending vibrations around 1550-1650 cm⁻¹.

C=C and C=N stretching vibrations from the pyrazole ring.

Mass Spectrometry (MS)

Published experimental mass spectrometry data detailing the specific fragmentation pattern of this compound is not available. Mass spectrometry is a critical tool for determining the compound's molecular weight and confirming its elemental composition through high-resolution analysis. The molecular formula, C₅H₈N₄O, corresponds to a molecular weight of 140.14 g/mol . An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak ([M+H]⁺ at m/z 141.077) that confirms this mass.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and intermolecular interactions in the solid state is determined by single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions

Without a crystal structure, the analysis of intermolecular interactions remains theoretical. However, based on the functional groups present, it is highly probable that the solid-state structure of this compound is dominated by an extensive network of hydrogen bonds. The amino group (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the pyrazole ring nitrogens, the amino nitrogen, and the amide carbonyl oxygen can act as acceptors. These interactions would likely form robust supramolecular synthons, dictating the packing of the molecules in the crystal lattice.

Tautomeric Forms and Their Equilibrium Studies

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a characteristic feature of many heterocyclic compounds, including pyrazoles. For this compound, two primary tautomeric forms can be considered: the amino and the imino forms. Furthermore, annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, can also occur, leading to different tautomeric isomers.

For instance, in a study of 4-substituted 3(5)-aminopyrazoles, it was observed that in dimethyl sulfoxide (B87167) (DMSO) solution, a rare case of slow annular prototropic tautomerism on the NMR timescale allowed for the detection of distinct signals for both the 3-amino and 5-amino tautomers. nih.gov Theoretical calculations at the B3LYP/6-31G** level have shown that in the gas phase and in DMSO solution, the relative stability of the more polar 5-amino tautomer increases in a polar solvent like DMSO. nih.gov

In the solid state, 4-substituted 3(5)-aminopyrazoles have been found to exist predominantly as the 3-amino tautomers. nih.gov This preference in the solid state is often governed by crystal packing forces and intermolecular hydrogen bonding.

Based on these findings for related compounds, it can be inferred that this compound likely exists as an equilibrium of its amino and imino tautomers, with the position of this equilibrium being influenced by the surrounding environment. In solution, a mixture of tautomers is expected, with the relative populations being solvent-dependent. In the solid state, one tautomer is likely to be favored to maximize crystal lattice stability.

Table 1: Tautomeric Equilibrium in 4-Substituted 3(5)-Aminopyrazoles in DMSO-d6 Solution (Illustrative Data based on related compounds) nih.gov

| 4-Substituent | Predominant Tautomer |

| Cyano | 5-Amino |

| Thiocyanato | 5-Amino |

| Methoxy | 3-Amino |

This table illustrates the influence of the substituent at the 4-position on the tautomeric equilibrium in related aminopyrazole systems and provides a basis for predicting the behavior of this compound.

Conformational Analysis and Rotational Isomerism

The conformational flexibility of this compound is primarily associated with the rotation around the C3-C(O) single bond and the C(O)-N(methyl) amide bond. The rotation around the amide bond is of particular interest as it is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This restricted rotation can lead to the existence of distinct rotational isomers, often referred to as cis and trans conformers (or E/Z isomers).

While direct experimental determination of the rotational barrier for this compound has not been reported, studies on similar N-methylamides provide valuable comparative data. The barrier to rotation in amides is typically in the range of 15-25 kcal/mol, a magnitude sufficient to allow for the observation of separate conformers by NMR spectroscopy at or near room temperature.

For example, the rotational barrier in N-methylformamide has been reported to be greater than 18 kcal/mol. researchgate.net Dynamic NMR studies on various carbamates, which share the N-C(O) moiety, have shown free energies of activation for rotation around the N-C bond in the range of 14.0 to 17.5 kcal/mol in less polar solvents. researchgate.net

The specific conformation of the N-methylcarboxamide group relative to the pyrazole ring in this compound will be influenced by steric and electronic factors. The presence of the amino group at the 4-position and the pyrazole ring itself will create a unique electronic environment that can affect the rotational barrier and the relative stability of the cis and trans conformers. It is expected that one conformer will be thermodynamically more stable, but the energy barrier to interconversion may be low enough to allow for a dynamic equilibrium at ambient temperatures.

Table 2: Representative Rotational Barriers for Amide and Carbamate Bonds in Related Molecules

| Compound | Bond | Rotational Barrier (kcal/mol) | Method | Reference |

| N-Methylformamide | C(O)-N | >18 | NMR | researchgate.net |

| Methyl N,N-dimethylcarbamate | C(O)-N | 15.3 ± 0.5 | Dynamic NMR | researchgate.net |

| S-Methyl N,N-dimethylthiocarbamate | C(O)-N | 14.0 ± 1.1 | Dynamic NMR | researchgate.net |

| O-Methyl N,N-dimethylthiocarbamate | C(O)-N | 17.5 ± 0.4 | Dynamic NMR | researchgate.net |

This table provides context for the expected rotational barrier in the N-methylcarboxamide group of the title compound by showing values for similar functional groups in other molecules.

Reactivity and Reaction Mechanisms of 4 Amino N Methyl 1h Pyrazole 3 Carboxamide Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle containing a "pyrrole-like" nitrogen and a "pyridine-like" nitrogen. The "pyrrole-like" nitrogen donates its lone pair of electrons to the aromatic system, increasing the ring's electron density and making it susceptible to electrophilic attack. This substitution occurs preferentially at the C4 position. quora.com The presence of the electron-donating amino group at the C4 position in the target molecule further activates the ring, although this position is already substituted. Electrophilic substitution on related aminopyrazole systems primarily targets the available positions on the pyrazole ring.

Common electrophilic substitution reactions for pyrazole derivatives include halogenation and thiocyanation. nih.gov

Halogenation : Pyrazoles can be halogenated using various reagents. Chlorination, bromination, and iodination typically occur at the C4 position in unsubstituted or C3/C5-substituted pyrazoles. nih.gov For example, 4-chloropyrazoles can be synthesized by reacting pyrazoles with chlorine (Cl₂) or N-chlorosuccinimide (NCS). nih.gov Similarly, bromination is achieved with bromine (Br₂) or N-bromosuccinimide (NBS), and iodination can be performed using an iodine (I₂)/potassium iodide (KI) system. nih.govresearchgate.net

Thiocyanation : The introduction of a thiocyanate (B1210189) group onto the pyrazole ring can be achieved through methods like anodic oxidation of ammonium (B1175870) thiocyanate (NH₄SCN), leading to an electro-induced nucleophilic aromatic substitution. nih.gov

Interactive Table: Electrophilic Substitution on the Pyrazole Ring

| Reaction | Reagent(s) | Typical Product on Pyrazole Core | Reference |

|---|---|---|---|

| Chlorination | Cl₂, N-Chlorosuccinimide (NCS) | 4-Chloropyrazole derivative | nih.gov |

| Bromination | Br₂, N-Bromosuccinimide (NBS) | 4-Bromopyrazole derivative | nih.gov |

| Iodination | I₂ with NaI/K₂CO₃ | 4-Iodopyrazole derivative | nih.govresearchgate.net |

| Thiocyanation | Anodic oxidation of NH₄SCN | 4-Thiocyanatopyrazole derivative | nih.gov |

Direct nucleophilic substitution on the electron-rich pyrazole ring is generally difficult. However, the transformation of the 4-amino group into a diazonium group creates an excellent leaving group (N₂), allowing for subsequent nucleophilic attack at the C4 position in reactions such as the Sandmeyer reaction. google.comorganic-chemistry.org

Transformations of the Amino Group

The 4-amino group is a versatile functional handle that can undergo oxidation and, most notably, diazotization reactions.

Oxidation Reactions

The primary amino group of aminopyrazole derivatives can undergo oxidation. A significant transformation is the oxidative N-N homo-coupling of aminopyrazoles to synthesize azopyrazoles. nih.gov This reaction involves the formation of a diazo bridge (–N=N–) connecting two pyrazole rings. Such reactions can be facilitated by various oxidizing agents. nih.gov

Diazotization and Coupling Reactions

Similar to other primary aromatic amines, the 4-amino group of aminopyrazole derivatives can be converted into a diazonium salt. mdpi.com This process, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.comorganic-chemistry.org

The reaction mechanism involves the following steps:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amino group.

A series of proton transfers and elimination of a water molecule to form the stable diazonium ion (–N₂⁺). organic-chemistry.org

The resulting pyrazole-4-diazonium salt is a valuable synthetic intermediate. google.comorganic-chemistry.org It can undergo several subsequent reactions:

Azo Coupling : The diazonium ion acts as an electrophile and can attack other electron-rich aromatic rings, such as phenols and anilines, in an electrophilic aromatic substitution reaction. mdpi.com This "coupling" reaction yields brightly colored azo compounds, which are used as dyes. mdpi.com

Sandmeyer Reaction : The diazonium group can be replaced by various nucleophiles, including halides (–Cl, –Br) or cyanide (–CN), using copper(I) salts as catalysts. google.com This provides a route to a wide range of substituted pyrazoles.

Hydrolysis : The diazonium salt can be hydrolyzed to the corresponding 4-hydroxypyrazole derivative upon warming in an aqueous solution. rsc.org

Interactive Table: Reactions of Pyrazole-4-Diazonium Salts

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Azo Coupling | Activated aromatic compounds (e.g., phenol, β-naphthol) | Azo-coupled pyrazole derivative (azo dye) | mdpi.com |

| Sandmeyer (Chlorination) | CuCl/HCl | 4-Chloropyrazole derivative | google.com |

| Hydrolysis | H₂O, heat | 4-Hydroxypyrazole derivative | rsc.org |

Transformations of the Carboxamide Group

The N-methyl-1H-pyrazole-3-carboxamide moiety can be modified through reactions typical of tertiary amides, such as reduction and hydrolysis.

Reduction Reactions

While specific literature on the reduction of 4-Amino-N-methyl-1H-pyrazole-3-carboxamide is not extensively detailed, the chemical reduction of tertiary carboxamides is a well-established transformation in organic chemistry. Strong reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the carboxamide functional group.

The expected reaction would involve the reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). This would transform the N-methylcarboxamide group into a methylaminomethyl group, yielding 4-amino-3-((methylamino)methyl)-1-methyl-1H-pyrazole .

Hydrolysis Pathways

The hydrolysis of the carboxamide bond is a fundamental reaction that can proceed under either acidic or basic conditions to yield a carboxylic acid or its carboxylate salt.

Acidic Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, typically with heating, the amide is hydrolyzed. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by a water molecule, followed by proton transfers and cleavage of the C-N bond, results in the formation of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid and methylammonium chloride .

Basic Hydrolysis : Under basic conditions (e.g., NaOH, KOH) with heating, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses to expel the methylamide anion, which is then protonated by the newly formed carboxylic acid (or water). The final products are the salt of the carboxylic acid, such as sodium 4-amino-1-methyl-1H-pyrazole-3-carboxylate , and methylamine (B109427) . The free carboxylic acid can be obtained by subsequent acidification. The hydrolysis of a related ethyl pyrazole-carboxylate to its corresponding carboxylic acid has been documented, supporting the viability of this transformation on the pyrazole scaffold. mdpi.com

Regioselective Reactions and Functionalization Strategies

The functionalization of this compound and its derivatives can be achieved with a high degree of regioselectivity by carefully choosing the reaction conditions and reagents. Key strategies include electrophilic substitution on the pyrazole ring, modifications of the amino group, and cyclocondensation reactions to form fused heterocyclic systems.

Electrophilic Substitution:

The pyrazole ring in 4-aminopyrazole derivatives is activated towards electrophilic attack. The position of substitution is influenced by the directing effects of the substituents already present. The C5 position is often the most reactive site for electrophilic substitution due to the activating effect of the adjacent C4-amino group.

One of the common functionalization methods is halogenation. For instance, the iodination of 1-aryl-3-CF3-1H-pyrazoles has been shown to be highly regioselective. Treatment with N-iodosuccinimide (NIS) in the presence of ceric ammonium nitrate (B79036) (CAN) as a catalyst leads to the exclusive formation of the 4-iodo derivative. In contrast, deprotonation with n-butyllithium (n-BuLi) followed by quenching with iodine results in the 5-iodo product. nih.gov While this example is on a different pyrazole derivative, it highlights how the choice of iodinating agent and reaction conditions can direct the substitution to either the C4 or C5 position.

Functionalization of the Amino Group:

The amino group at the C4 position can be readily functionalized. For example, it can undergo acylation, alkylation, and diazotization reactions. The synthesis of various 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives has been reported, starting from 4-nitropyrazole-3-carboxylic acid. In this multi-step synthesis, the nitro group is reduced to an amino group, which is then subjected to a substitution reaction with a heterocyclic partner. mdpi.com

Another important reaction of the amino group is its participation in cyclocondensation reactions to form fused pyrazole systems. For instance, 4-aminopyrazole derivatives can react with various reagents to yield pyrazolo[4,3-d]pyrimidines. arabjchem.org

Cyclocondensation Reactions:

4-Aminopyrazole-3-carboxamide derivatives are versatile building blocks for the synthesis of fused heterocyclic compounds. The amino group at C4 and the adjacent ring nitrogen can participate in cyclization reactions with suitable bifunctional reagents. For example, the reaction of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids has been studied, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. The reaction pathways and the final products are dependent on the reaction conditions and the specific substrates used. researchgate.net

The following table summarizes some regioselective functionalization reactions of aminopyrazole derivatives:

| Starting Material | Reagent(s) and Conditions | Product(s) | Regioselectivity | Reference |

| 1-Aryl-3-CF3-1H-pyrazole | I₂, CAN, MeCN, rt | 1-Aryl-3-CF3-4-iodo-1H-pyrazole | High (C4-iodination) | nih.gov |

| 1-Aryl-3-CF3-1H-pyrazole | 1. n-BuLi, THF, -78 °C; 2. I₂ | 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Exclusive (C5-iodination) | nih.gov |

| 4-Nitropyrazole-3-carboxylic acid | 1. Amine, coupling agent; 2. Reduction | 4-Amino-1H-pyrazole-3-carboxamide derivative | N/A | mdpi.com |

| N-(4-Chlorophenyl)-2-oxo-2-(phenylamino)acetohydrazonoyl cyanide | Chloroacetone, Dioxane, TEA, heat | 4-Amino-1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide | N/A | arabjchem.org |

| 5-Aminopyrazole | Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | Dependent on conditions | researchgate.net |

C-H Functionalization:

Direct C-H functionalization is an increasingly important strategy in organic synthesis. For aminopyrazoles, transition-metal-catalyzed C-H functionalization has been explored. For example, palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles has been achieved with aryl bromides. This reaction is thought to proceed via a concerted metalation-deprotonation mechanism. chim.it

Theoretical and Experimental Mechanistic Investigations

The understanding of reaction mechanisms is crucial for controlling the regioselectivity and optimizing reaction conditions. A combination of experimental studies and theoretical calculations is often employed to elucidate the mechanistic pathways of reactions involving this compound derivatives.

Experimental Mechanistic Studies:

Experimental evidence for reaction mechanisms can be obtained by isolating and characterizing reaction intermediates, conducting kinetic studies, and investigating the effect of reaction parameters such as temperature, solvent, and catalysts. For instance, in the synthesis of 3- and 5-aminopyrazoles from the reaction of methyl hydrazine (B178648) and ethyl 2-cyano-3-ethoxyacrylate, a detailed mechanistic study revealed that the kinetically favored product is the 3-aminopyrazole, while the thermodynamically favored product is the 5-aminopyrazole. By adjusting the reaction conditions (e.g., using EtONa in EtOH at 0 °C for the kinetic product versus EtOH at 70 °C for the thermodynamic product), either regioisomer can be obtained selectively. chim.it

The use of protecting groups is another key experimental strategy to control regioselectivity. For example, the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (BOC) group can prevent its participation in reactions, thereby directing the reaction to other sites on the molecule. nih.gov

Theoretical and Computational Investigations:

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms. These calculations can provide insights into the electronic structure of reactants, transition states, and products, as well as the energy profiles of different reaction pathways.

For example, DFT calculations have been used to study the frontier molecular orbitals (HOMO and LUMO) and Fukui indices of functionalized 4-aminopyrazole derivatives. These calculations help to predict the most likely sites for electrophilic and nucleophilic attack. A low HOMO-LUMO energy gap generally indicates high reactivity. arabjchem.org

In a study on the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, a plausible reaction mechanism involving Vilsmeier amidination, imination, and intermolecular heterocyclization was proposed and supported by experimental evidence, including the synthesis and successful conversion of a proposed intermediate. mdpi.com

Semi-empirical calculations have also been used to provide a structural rationale for the observed regioselectivity in the synthesis of N-substituted pyrazoles. These calculations can help to understand the spatial arrangement of atoms and the stability of different isomers. clockss.org

The following table lists some of the computational methods used to study the reactivity of aminopyrazole derivatives:

| Computational Method | Information Obtained | Application | Reference |

| Density Functional Theory (DFT) | Frontier molecular orbital energies (HOMO-LUMO), Fukui indices | Prediction of reactive sites and overall reactivity | arabjchem.org |

| Semi-empirical Calculations | Structural rationale for chromatographic behavior of isomers | Understanding factors influencing isomer separation | clockss.org |

| Molecular Docking and Dynamics | Binding modes and affinities to biological targets | Drug design and discovery | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules. These methods are used to determine the most stable three-dimensional structure, analyze electron distribution, and predict thermodynamic stability.

Molecular Geometry Optimization

The first step in most computational analyses is to find the molecule's most stable conformation, known as the ground-state geometry. This is achieved by optimizing the molecular structure to find the arrangement with the lowest possible energy. Studies on analogous pyrazole (B372694) derivatives frequently employ the B3LYP method with a basis set like 6-311++G** to perform these optimizations. nih.gov For a related compound, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), DFT calculations were used to predict bond lengths and angles in its optimized state. nih.gov This process is fundamental for ensuring that subsequent electronic and thermodynamic calculations are based on the most realistic molecular structure.

Table 1: Example of Optimized Geometrical Parameters for a Related Pyrazole Derivative (Pyz-1) (Note: This data is for an analogous compound and illustrates the type of parameters obtained through geometry optimization.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.37 Å |

| Bond Length | C5-O2 | 1.23 Å |

| Bond Length | C3-C10 | 1.48 Å |

| Bond Angle | N1-C5-C4 | 109.8° |

| Bond Angle | C3-C10-N3 | 115.1° |

| Dihedral Angle | C4-C3-C10-N3 | -179.9° |

Source: Adapted from computational data on Pyz-1. nih.gov

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, HOMO-LUMO)

Once the geometry is optimized, electronic structure analysis provides a window into the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For pyrazole derivatives, the MEP surface typically shows negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their role as sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino group, in contrast, show positive potential (blue), marking them as sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests the molecule is more reactive and polarizable. nih.govnih.gov Computational studies on pyrazole compounds calculate these energy levels to predict their behavior in chemical reactions. nih.gov

Table 2: Example of Calculated Electronic Properties for a Schiff Base Compound (Note: This data illustrates the type of parameters obtained from electronic structure analysis.)

| Property | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 4.46 |

| Chemical Potential (μ) | -3.98 |

| Chemical Hardness (η) | 2.23 |

| Electronegativity (χ) | 3.98 |

| Electrophilicity Index (ω) | 3.54 |

Source: Adapted from DFT calculations on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. nih.gov

Thermodynamic Property Predictions

Quantum chemical calculations can also predict key thermodynamic parameters. These properties, including enthalpy, entropy, and heat capacity, are calculated based on the vibrational frequencies of the optimized molecular structure. nih.gov Such predictions are vital for understanding the stability of the compound under various conditions and for predicting the outcomes of chemical reactions. For instance, the thermal behavior of 4-amino-3-furazanecarboxamidoxime, a related heterocyclic amine, was studied to determine its specific molar heat capacity and evaluate its thermal safety. researchgate.net

Table 3: Example of Calculated Thermodynamic Properties for a Pyrazole Derivative (Pyz-1) in Gas Phase (Note: This data is for an analogous compound and illustrates the type of parameters obtained.)

| Parameter | Value |

| Zero-point vibrational energy | 179.95 kcal/mol |

| Enthalpy (H) | 193.03 kcal/mol |

| Gibbs Free Energy (G) | 143.20 kcal/mol |

| Entropy (S) | 116.89 cal/mol·K |

Source: Adapted from computational data on Pyz-1. nih.gov

Molecular Simulation Techniques

Molecular simulations are powerful tools used to predict how a molecule might interact with biological targets, such as proteins or enzymes, and to analyze its behavior over time.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In studies involving pyrazole-carboxamides, molecular docking has been used to investigate their potential as enzyme inhibitors. nih.gov For example, a series of novel pyrazole-carboxamides were docked into the active sites of human carbonic anhydrase I and II (hCA I and hCA II) to predict their binding modes. nih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. nih.gov Such simulations can predict the binding affinity (often expressed as a docking score or binding energy), helping to rank potential inhibitors before they are synthesized and tested experimentally. nih.gov

Dynamics Simulations for Conformational Stability and Dynamics

While docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations analyze the movement of the ligand-protein complex over time. An MD simulation can confirm the stability of the binding pose predicted by docking and reveal changes in the molecule's conformation. nih.gov In a study of pyrazole-carboxamide inhibitors, 50-nanosecond MD simulations were performed to analyze the stability of the ligand-enzyme complexes. nih.gov The results showed that the most promising compounds remained stably bound in the active site with only minor conformational changes, confirming the viability of the interaction predicted by the initial docking study. nih.gov

Structure-Property Relationship Modeling (e.g., Topomer CoMFA)

While specific Topomer Comparative Molecular Field Analysis (Topomer CoMFA) studies on "4-Amino-N-methyl-1H-pyrazole-3-carboxamide" are not extensively documented in publicly available literature, the principles of structure-property and structure-activity relationship (SAR) modeling are widely applied to pyrazole derivatives. nih.gov These computational techniques aim to correlate the three-dimensional structural features of molecules with their physicochemical properties or biological activities.

In the context of pyrazole carboxamides, SAR studies have been crucial in identifying key structural motifs that influence their biological efficacy. nih.gov For instance, research on related pyrazole derivatives has shown that modifications to substituent groups on the pyrazole ring can drastically alter their activity. nih.gov The nitrogen and oxygen atoms within the carboxamide group are often involved in crucial hydrogen bonding interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a related approach, use statistical methods to build mathematical models that predict the activity of compounds based on their molecular descriptors. For pyrazole derivatives, these descriptors can include electronic properties (like electrostatic potential and orbital energies), steric factors, and hydrophobicity. Although a specific Topomer CoMFA model for "this compound" is not available, the general methodology would involve:

Database Alignment: A collection of molecules with known properties would be structurally aligned.

Field Calculation: Steric and electrostatic fields would be calculated around the aligned molecules.

Model Generation: A statistical model, often using Partial Least Squares (PLS), would be created to correlate the field values with the observed properties.

Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the spectroscopic properties of molecules, including pyrazole derivatives. jocpr.comresearchgate.netnih.gov These predictions serve as a valuable tool for validating experimentally obtained spectra and for assigning specific spectral features to corresponding molecular vibrations or atomic nuclei.

Infrared (IR) Spectroscopy:

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For pyrazole-based compounds, DFT calculations can help in assigning characteristic vibrational modes. researchgate.netnih.gov For instance, the stretching frequencies of the N-H, C=O, and C-N bonds, as well as the bending modes of the pyrazole ring, can be calculated and compared with experimental data. jocpr.comnih.gov Studies on similar pyrazole structures have demonstrated good correlation between DFT-calculated and experimentally measured IR spectra. researchgate.net

Below is a table illustrating typical predicted IR vibrational frequencies for functional groups found in pyrazole carboxamide derivatives, based on computational studies of analogous compounds.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3400 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Amide) | 1650 - 1680 | Stretching |

| C=N (Pyrazole Ring) | 1580 - 1620 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Note: These are generalized predictions for pyrazole derivatives and may not represent the exact values for "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts is another significant application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. jocpr.comasrjetsjournal.org These theoretical predictions can aid in the assignment of complex spectra and in confirming the proposed structure of a synthesized compound. researchgate.net

For "this compound," computational models would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions are based on the calculated electron density around each nucleus. While experimental validation is crucial, theoretical NMR data provides a strong foundation for spectral interpretation.

The table below presents a hypothetical comparison of predicted and experimental NMR chemical shifts for a pyrazole carboxamide structure, illustrating the utility of this approach.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (N-methyl) | 2.8 - 3.0 | 25 - 30 |

| CH (Pyrazole Ring) | 7.5 - 8.0 | 120 - 140 |

| NH₂ (Amino) | 5.0 - 6.0 | - |

| NH (Amide) | 8.0 - 8.5 | - |

| C=O (Amide) | - | 160 - 170 |

| C (Pyrazole Ring) | - | 100 - 150 |

Note: These values are illustrative for a generic pyrazole carboxamide and require specific computational studies and experimental validation for "this compound".

The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and properties.

Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The pyrazole (B372694) core is a fundamental scaffold in the synthesis of numerous complex heterocyclic systems. mdpi.com 4-Amino-N-methyl-1H-pyrazole-3-carboxamide, with its strategically placed functional groups, is an exemplary building block for constructing more intricate molecular architectures. The amino and carboxamide moieties provide reactive sites for a variety of chemical transformations, enabling the fusion of the pyrazole ring with other heterocyclic systems. mdpi.com

The synthesis of pyrazole-containing compounds is a significant focus for researchers due to their wide-ranging applicability. mdpi.com The functional groups on this compound can participate in cyclocondensation reactions, allowing for the creation of fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines. nih.gov These complex heterocyclic compounds are of great interest in drug discovery and development. For instance, the reaction of β-enamino diketones with hydrazines is a common method for forming the pyrazole ring system, which can then be further modified. ktu.edu The presence of reactive handles on the pyrazole core, as seen in this compound, is essential for these subsequent functionalizations. mdpi.com

Precursor for the Development of Diverse Pyrazole-based Scaffolds

Pyrazole carboxamides are widely recognized as "privileged scaffolds" in the field of medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide array of bioactive compounds. This compound is a direct precursor to a multitude of such scaffolds.

The inherent biological relevance of aminopyrazoles makes them attractive starting points for drug discovery programs. nih.gov By modifying the amino and carboxamide groups of this compound, chemists can generate extensive libraries of derivative compounds. These derivatives can then be screened for various biological activities, including anti-inflammatory, anti-convulsant, and anti-tumor effects. The versatility of the pyrazole core allows for its application in diverse areas, from pharmaceuticals to agrochemicals.

| Scaffold Type | Potential Applications | Relevant Research Area |

| Pyrazolo[4,3-d]pyrimidines | Kinase Inhibition, PDE5 Inhibition | Medicinal Chemistry |

| Substituted Pyrazole Carboxamides | Anticancer, Anti-inflammatory, Antimicrobial | Drug Discovery |

| Fused Heterocyclic Systems | Agrochemicals, Dyes | Materials Science, Agrochemical Research |

Intermediate in the Synthesis of Specific Organic Molecules (e.g., Sildenafil Intermediate)

Pyrazole derivatives are key intermediates in the synthesis of several commercially important organic molecules, including pharmaceuticals. A prominent example is the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for treating erectile dysfunction and pulmonary arterial hypertension. nih.gov

While this compound itself is a valuable pyrazole building block, a closely related analogue, 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide, is a direct and crucial intermediate in the synthesis of Sildenafil. google.compatsnap.comsigmaaldrich.com The synthesis of this intermediate often involves the nitration of a pyrazole carboxylic acid, followed by amidation and subsequent reduction of the nitro group to an amino group, yielding the key 4-aminopyrazole structure. nih.govnih.gov

A green synthesis process for this Sildenafil intermediate has been developed, highlighting the industrial importance of this pyrazole derivative. google.compatsnap.com This process focuses on high safety, controlled reactions, and minimal environmental impact, including the recovery and reuse of solvents. google.com The synthesis route underscores the significance of 4-aminopyrazole carboxamides as pivotal components in the production of high-value pharmaceutical agents. google.com

| Intermediate | Target Molecule | Synthetic Step | Reference |

| 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide | Sildenafil | Reduction of a nitro-pyrazole carboxamide derivative | nih.govgoogle.com |

| 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one | Sildenafil | Reaction with N-methyl piperazine | nih.gov |

Utilization in Ligand Design and Biochemical Research

The 1H-pyrazole-3-carboxamide scaffold, of which this compound is a prime example, is extensively used in ligand design for biochemical and therapeutic research. nih.govresearchgate.net These molecules have been shown to interact with a variety of biological targets, including enzymes and DNA. nih.gov

A significant area of research involves the design of pyrazole-based kinase inhibitors. nih.govresearchgate.net For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been synthesized and found to be potent inhibitors of kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML). nih.govresearchgate.net The structure-activity relationship studies from this research indicate that the substitution pattern on the pyrazole ring is critical for potent inhibition. nih.gov

Furthermore, novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA. nih.gov Certain compounds in this class have demonstrated the ability to interact with the minor groove of DNA and even induce DNA cleavage, suggesting that DNA could be a potential target for their antitumor mechanisms. nih.gov This highlights the role of the pyrazole carboxamide scaffold in developing new anticancer agents. nih.gov

| Research Area | Biological Target | Compound Class | Key Findings |

| Oncology | FLT3, CDK2, CDK4, CDK6 Kinases | 1-H-pyrazole-3-carboxamide derivatives | Potent inhibition of kinases, antiproliferative activity against leukemia cells. nih.govresearchgate.net |

| Cancer Research | DNA | 1H-pyrazole-3-carboxamide derivatives | DNA minor groove binding and cleavage activity, suggesting a potential antitumor mechanism. nih.gov |

| Anti-inflammatory | MAPK pathways | This compound | Modulation of inflammatory cytokines. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

While the synthesis of the closely related 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide has been reported, involving a multi-step sequence including methylation, nitration, and reduction, there is considerable scope for developing more efficient and novel synthetic routes to 4-Amino-N-methyl-1H-pyrazole-3-carboxamide. researchgate.netsigmaaldrich.com Future research could focus on the following:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reaction conditions is a critical area of modern chemistry. mdpi.com Research into microwave-assisted or ultrasound-promoted synthesis could lead to faster and more energy-efficient production of the target compound. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Investigating the synthesis of this compound using flow reactors could be a promising direction for producing this compound on a larger scale.

A comparative look at synthetic strategies for related aminopyrazoles suggests various possibilities. For instance, the condensation of β-ketonitriles with hydrazines is a common method for preparing 3(5)-aminopyrazoles. chim.it Adapting such methodologies for the synthesis of 4-aminopyrazoles could be a fruitful area of investigation.

Advanced Structural and Spectroscopic Characterization Techniques

The unambiguous characterization of this compound is paramount for any future studies. While standard techniques like NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental, advanced methods can provide deeper insights into its structural and electronic properties.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the definitive assignment of all proton and carbon signals, especially for confirming the regiochemistry of the substituents on the pyrazole (B372694) ring.

X-ray Crystallography: Obtaining a single crystal structure would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be particularly important to understand the conformation of the N-methylcarboxamide group and the hydrogen bonding networks involving the amino group.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can aid in its identification and structural elucidation, particularly in complex mixtures.

A summary of typical spectroscopic data for related pyrazole carboxamides is presented in Table 1, which can serve as a reference for future characterization of the title compound.

Table 1: Spectroscopic Data for Representative Pyrazole Carboxamides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

|---|---|---|---|---|

| Novel Pyrazole-Carboxamides (6a-i) | CONH protons: 10.76-10.94 | Amide C=O: 159.00-162.78, Ketone C=O: 191.07-191.23 | NH stretch: 3224-3427, SO₂ stretch: 1144-1167 and 1320-1397 | nih.gov |

| 1H-pyrazole-3-carboxamide derivatives | - | - | - | nih.gov |

Development of New Computational Models for Pyrazole Systems

Computational chemistry offers powerful tools to predict and understand the properties of molecules. researchgate.net For this compound, computational studies could provide valuable insights that complement experimental work.

DFT Calculations: Density Functional Theory (DFT) can be employed to calculate the optimized geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties (NMR, IR) of the molecule. researchgate.net This can aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules or biological macromolecules. This would be particularly relevant for exploring its potential as a bioactive agent.

QSAR Modeling: If a series of related compounds with varying biological activities were to be synthesized, Quantitative Structure-Activity Relationship (QSAR) models could be developed to identify the key structural features responsible for their activity.

Diversification of Functionalization Strategies for Enhanced Chemical Utility

The existing functional groups on this compound (the 4-amino group and the C-H bond at the 5-position) provide handles for further chemical modification, opening up avenues for creating a library of novel derivatives with potentially enhanced properties.

N-Functionalization of the Amino Group: The 4-amino group can be acylated, alkylated, or arylated to introduce a wide variety of substituents. This could be used to modulate the electronic properties and steric profile of the molecule.

C-H Functionalization: Direct C-H functionalization at the C5 position of the pyrazole ring is a powerful strategy for introducing new carbon-carbon or carbon-heteroatom bonds. nih.gov This could be explored using transition-metal catalysis.

Modification of the Carboxamide: The carboxamide group itself can be a site for further reactions, such as dehydration to a nitrile or hydrolysis to a carboxylic acid, which can then be used as a handle for further derivatization.

Table 2 outlines some potential functionalization reactions that could be explored for the title compound, based on known reactivity of similar pyrazole systems.

Table 2: Potential Functionalization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product | Reference for Analogy |

|---|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | 4-Amido-pyrazole derivative | chim.it |

| 4-Amino Group | N-Arylation | Aryl halides, Pd or Cu catalyst | 4-(Arylamino)-pyrazole derivative | chim.it |

| C5-H Bond | C-H Arylation | Aryl halides, Pd catalyst | 5-Aryl-4-amino-pyrazole derivative | nih.gov |

Integration into Multicomponent Reaction Architectures

Multicomponent reactions (MCRs) are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.orgmdpi.com The functional groups present in this compound make it an attractive candidate for use as a building block in MCRs.

As a Nucleophilic Component: The 4-amino group can act as a nucleophile in reactions such as the Ugi or Passerini reactions.

As a Precursor for Fused Heterocycles: The amino and adjacent ring nitrogen atoms could participate in cyclocondensation reactions with 1,3-dielectrophiles to form fused pyrazolo[3,4-b]pyridines or other heterocyclic systems. chim.it The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles is a well-established strategy that could be adapted. chim.it

In the Synthesis of Pyrano[2,3-c]pyrazoles: Four-component reactions involving a hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile (B47326) are commonly used to synthesize pyrano[2,3-c]pyrazoles. beilstein-journals.org Investigating whether this compound or its precursors can be integrated into such MCRs would be a valuable endeavor.

The exploration of these future research directions will undoubtedly expand our understanding of the chemistry of this compound and unlock its potential for the development of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.